(3,5-dimethyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9-12(10(2)19-18-9)15(21)20-7-4-11(8-20)23-14-13(22-3)16-5-6-17-14/h5-6,11H,4,7-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJHPMJPDLPUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has garnered attention for its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, including antitumor, anti-inflammatory, antibacterial, and antifungal activities.
Chemical Structure and Synthesis
The compound is characterized by a pyrazole moiety linked to a pyrrolidine unit through an ether bond. The structural features contribute to its biological activity, particularly in targeting various enzymes and receptors involved in disease processes.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. The compound under discussion has been evaluated for its ability to inhibit key oncogenic pathways.
- Mechanism of Action : It is believed to target the BRAF(V600E) mutation, which is prevalent in several cancers. In vitro studies demonstrated that derivatives with similar structures significantly inhibited the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, known for their resistance to conventional therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and nitric oxide (NO) levels.
- Key Findings : The compound showed a dose-dependent reduction in lipopolysaccharide (LPS)-induced production of TNF-α and NO in macrophage cultures, indicating its potential as an anti-inflammatory agent .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been widely studied, with the compound demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Activity
The antifungal efficacy of the compound was assessed against several pathogenic fungi.
- Results : In vitro tests showed that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives.
| Substituent | Effect on Activity | Comments |
|---|---|---|
| 3-Methoxy Group | Enhances solubility and potency | Improves interaction with biological targets |
| Dimethyl Groups | Stabilizes structure | Affects binding affinity |
Case Studies
- Breast Cancer Cell Lines : A study focused on the combination of this compound with doxorubicin revealed a synergistic effect, enhancing cytotoxicity compared to either agent alone. This suggests a promising avenue for developing combination therapies for resistant breast cancer subtypes .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers, supporting its potential therapeutic role in managing chronic inflammatory conditions .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The key steps include the formation of the pyrazole and pyrrolidine moieties, followed by their coupling to form the final product. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
1. Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies indicate that derivatives of pyrazole exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
Research has shown that pyrazole derivatives can also exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have demonstrated potent activity against various cancer types by inducing apoptosis in cancer cells . The exact mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell survival.
Case Studies
Case Study 1: Antibacterial Screening
In a recent study, a series of pyrazole derivatives were synthesized and screened for antibacterial activity using the agar disc-diffusion method. Among these derivatives, this compound exhibited notable inhibition zones against S. aureus and E. coli, suggesting its potential as a lead compound for further development .
Case Study 2: Cytotoxicity Assays
Another investigation focused on evaluating the cytotoxic effects of this compound against various human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells . The study highlighted the need for further mechanistic studies to elucidate its action.
Data Table: Summary of Biological Activities
| Activity Type | Tested Strains/Cell Lines | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition observed |
| Escherichia coli | Moderate inhibition | |
| Anticancer | Breast cancer cell lines | Dose-dependent cytotoxicity |
| Colon cancer cell lines | Significant reduction in viability |
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis involves multi-step coupling reactions. A common approach includes:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters .
- Step 2: Functionalization of the pyrrolidine ring using nucleophilic substitution or Mitsunobu reactions to introduce the 3-methoxypyrazinyloxy moiety .
- Step 3: Final coupling of the pyrazole and pyrrolidine fragments via amide or ketone bond formation, often using carbodiimide-based coupling agents .
Key intermediates are purified via column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Critical parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity in coupling steps, while ethanol minimizes side reactions during cyclization .
- Temperature control: Low temperatures (–20°C) stabilize reactive intermediates (e.g., diazomethane), while reflux conditions (70–100°C) accelerate ring-closing reactions .
- Catalysts: Triethylamine or DMAP improves acylation efficiency, and palladium catalysts enable cross-coupling for aryl substitutions .
Methodological tip: Monitor reaction progress via TLC or HPLC to isolate intermediates before side-product formation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole CH3 groups at δ ~2.1–2.5 ppm; pyrrolidine OCH3 at δ ~3.8 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C19H22N4O3: ~363.17 g/mol) .
- IR spectroscopy: Identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
Advanced: How can X-ray crystallography and computational modeling resolve structural ambiguities?
- X-ray crystallography: Determines dihedral angles between aromatic rings (e.g., pyrazole vs. pyrazine planes) and hydrogen-bonding patterns critical for biological activity . Example: In similar pyrazole derivatives, crystal packing is stabilized by O–H···N interactions .
- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and optimize geometries for docking studies .
Basic: What in vitro assays are used to assess biological activity?
Standard protocols include:
- Antimicrobial assays: Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., Dalton’s lymphoma ascites) to measure IC50 values .
Advanced: How to design experiments to elucidate the mechanism of action?
- Target identification: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen for binding to enzymes (e.g., kinases) or receptors .
- Enzymatic assays: Measure inhibition of bacterial DNA gyrase or fungal ergosterol biosynthesis, correlating activity with structural analogs .
- In silico docking: AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., ATP-binding pockets) .
Stability: How to evaluate stability under different pH and temperature conditions?
- Basic protocol: Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Analyze degradation via HPLC .
- Advanced kinetic studies: Use Arrhenius plots to predict shelf-life or identify degradation products via LC-MS. For example, hydrolysis of the methoxy group may generate quinone derivatives under acidic conditions .
Data Contradiction: How to resolve conflicting bioactivity data across studies?
- Reproducibility checks: Standardize assay conditions (e.g., cell line passage number, solvent DMSO concentration) .
- Structural validation: Confirm compound identity via 2D NMR (HSQC, HMBC) to rule out isomerism or impurities .
- Meta-analysis: Compare substituent effects; e.g., electron-withdrawing groups on the pyrazine ring may enhance antibacterial activity but reduce solubility .
Comparative Studies: How do structural modifications affect biological activity?
- Pyrazole substituents: 3,5-Dimethyl groups enhance metabolic stability, while bulkier substituents (e.g., aryl) improve target affinity .
- Pyrrolidine modifications: Replacing the 3-methoxypyrazinyloxy group with a morpholine ring reduces cytotoxicity but maintains potency .
Methodological framework: Synthesize analogs via parallel synthesis and use PCA (principal component analysis) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
